5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate
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Overview
Description
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The process involves several steps, including nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions due to the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic roles, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Another compound with a thiazole ring, used in similar applications.
Naphthalene-thiazole hybrids: Compounds that combine thiazole with naphthalene, showing unique biological activities.
Uniqueness
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate is unique due to the presence of both the thiazole ring and the hydroxybenzyl acetate moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler thiazole derivatives .
Properties
IUPAC Name |
[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7(15)17-5-9-4-8(2-3-11(9)16)10-6-18-12(13)14-10/h2-4,6,16H,5H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZXSPRBYKZMDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C2=CSC(=N2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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